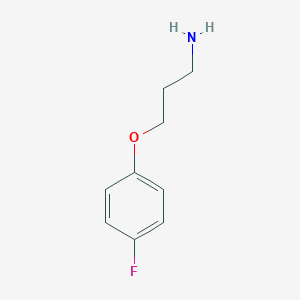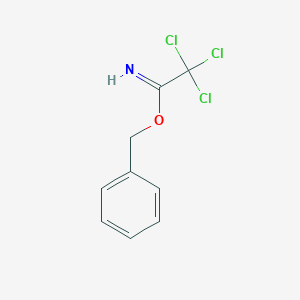
gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide, also known as GB-88, is a peptide compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. GB-88 has been synthesized using different methods and has been studied extensively to understand its mechanism of action and its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell proliferation and survival. gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in cell signaling and proliferation. gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of extracellular matrix proteins.
Effets Biochimiques Et Physiologiques
Gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor and cognitive-enhancing effects, gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide has also been shown to have anti-inflammatory and analgesic effects. gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide has been shown to inhibit the production of pro-inflammatory cytokines and to reduce pain in animal models of inflammation and pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide in lab experiments is its specificity for certain enzymes and receptors. gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide has been shown to selectively inhibit the activity of PKC and MMPs, making it a useful tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide. One area of interest is the development of novel gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide analogs with improved pharmacological properties, such as increased solubility and bioavailability. Another area of interest is the use of gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide in combination with other drugs or therapies to enhance its anti-tumor and cognitive-enhancing effects. Finally, further research is needed to fully understand the mechanism of action of gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide and its potential applications in various areas of scientific research.
Conclusion:
gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide is a peptide compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide has been synthesized using different methods and has been studied extensively to understand its mechanism of action and its biochemical and physiological effects. While there are limitations to using gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide in lab experiments, its specificity for certain enzymes and receptors makes it a useful tool for studying the role of these enzymes in various biological processes. Further research is needed to fully understand the potential applications of gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide in various areas of scientific research.
Méthodes De Synthèse
Gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide can be synthesized using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS) methods. SPPS involves the stepwise addition of amino acids to a solid support, while LPPS involves the synthesis of peptides in solution. gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide has been synthesized using both methods, and the yield and purity of the final product depend on the specific conditions used in the synthesis process.
Applications De Recherche Scientifique
Gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide has been studied extensively for its potential applications in various areas of scientific research. One of the most promising applications of gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide is in the field of cancer research. Studies have shown that gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide has anti-tumor activity and can inhibit the growth of cancer cells in vitro and in vivo. gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide has also been studied for its potential applications in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models of the disease.
Propriétés
Numéro CAS |
125319-05-3 |
|---|---|
Nom du produit |
gamma-tert-Butyloxy-glu-gly-arg-3-carboxy-4-hydroxyanilide |
Formule moléculaire |
C24H41Cl2N7O8 |
Poids moléculaire |
626.5 g/mol |
Nom IUPAC |
5-[[(4S)-5-[[2-[[(2R)-2-amino-4-carboxybutanoyl]amino]acetyl]amino]-1-(diaminomethylideneamino)-5-hydroxy-6,6-dimethylheptan-4-yl]amino]-2-hydroxybenzoic acid;dihydrochloride |
InChI |
InChI=1S/C24H39N7O8.2ClH/c1-23(2,3)24(39,31-18(33)12-29-20(36)15(25)7-9-19(34)35)17(5-4-10-28-22(26)27)30-13-6-8-16(32)14(11-13)21(37)38;;/h6,8,11,15,17,30,32,39H,4-5,7,9-10,12,25H2,1-3H3,(H,29,36)(H,31,33)(H,34,35)(H,37,38)(H4,26,27,28);2*1H/t15-,17+,24?;;/m1../s1 |
Clé InChI |
UOWKYPYIOWROEQ-QIXHFMRXSA-N |
SMILES isomérique |
CC(C)(C)C([C@H](CCCN=C(N)N)NC1=CC(=C(C=C1)O)C(=O)O)(NC(=O)CNC(=O)[C@@H](CCC(=O)O)N)O.Cl.Cl |
SMILES |
CC(C)(C)C(C(CCCN=C(N)N)NC1=CC(=C(C=C1)O)C(=O)O)(NC(=O)CNC(=O)C(CCC(=O)O)N)O.Cl.Cl |
SMILES canonique |
CC(C)(C)C(C(CCCN=C(N)N)NC1=CC(=C(C=C1)O)C(=O)O)(NC(=O)CNC(=O)C(CCC(=O)O)N)O.Cl.Cl |
Synonymes |
gamma-tert-butyloxy-Glu-Gly-Arg-3-carboxy-4-hydroxyanilide PS 3001 PS-3001 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



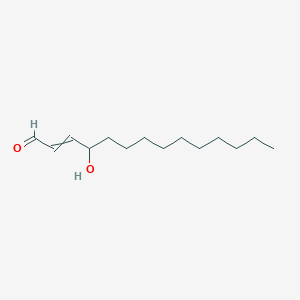
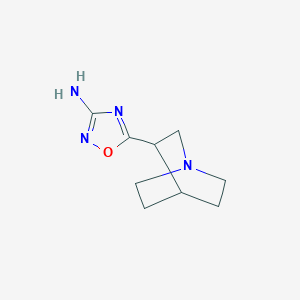
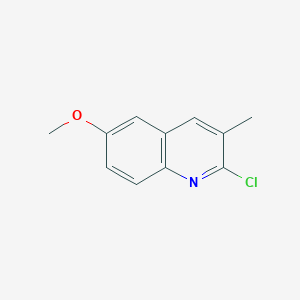
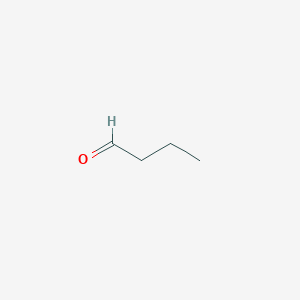
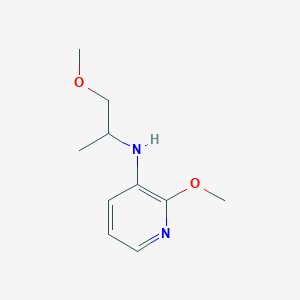

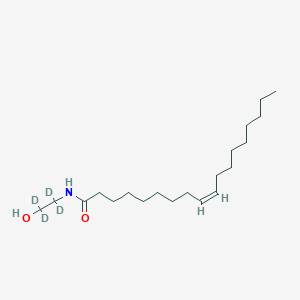

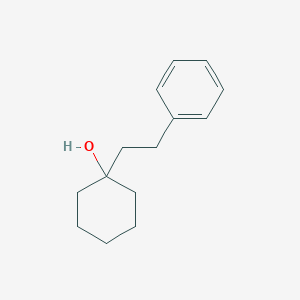
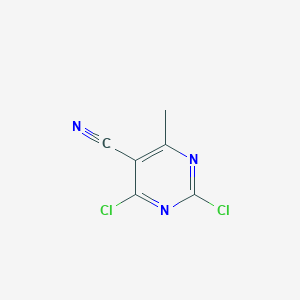
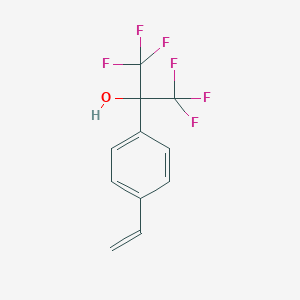
palladium(II) dichloride](/img/structure/B50169.png)
